(2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine

Description

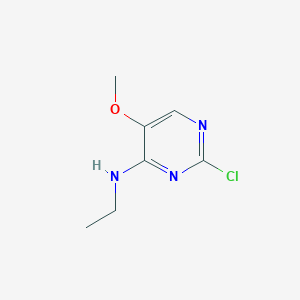

(2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine is a pyrimidine derivative characterized by a chlorine atom at position 2, a methoxy group at position 5, and an ethylamine substituent at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π stacking interactions. The ethylamine group enhances nucleophilicity, while the chloro and methoxy substituents influence electronic properties and steric effects, making this compound a candidate for targeted biological activity .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-5-methoxypyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-3-9-6-5(12-2)4-10-7(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVMZBJSEPGCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Methoxylation of Pyrimidine Precursors

A foundational approach involves the chlorination of hydroxy- or methoxy-substituted pyrimidines. For instance, the chlorination of 5-methoxy-pyrimidin-2,4-diol using phosphorus oxychloride (POCl₃) or phosgene derivatives yields 2,4-dichloro-5-methoxy-pyrimidine. This intermediate serves as a critical precursor for subsequent amination.

Reaction Conditions :

Regioselective Amination at Position 4

The substitution of the 4-chloro group in 2,4-dichloro-5-methoxy-pyrimidine with ethylamine is pivotal. Nucleophilic aromatic substitution (SNAr) is employed, leveraging the electron-withdrawing effect of the adjacent chloro and methoxy groups to activate position 4 for amination.

Procedure :

-

Substrate : 2,4-Dichloro-5-methoxy-pyrimidine (1 equiv).

-

Amine Source : Ethylamine (1.2–1.5 equiv) in tetrahydrofuran (THF) or dimethylacetamide (DMA).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to scavenge HCl.

-

Catalyst : Aluminum chloride (AlCl₃) enhances reactivity, as demonstrated in analogous pyrimidine aminations.

-

Temperature : 60–80°C for 8–12 hours.

Mechanistic Insight :

The methoxy group at position 5 exerts an electron-donating resonance effect, directing electrophilic attacks to positions 2 and 4. However, the chloro group at position 2 deactivates the ring, favoring substitution at position 4 due to reduced steric hindrance and electronic favorability.

Alternative Pathways via Intermediate Functionalization

Reductive Amination of Pyrimidine Ketones

An alternative route involves reductive amination of 2-chloro-5-methoxy-pyrimidin-4-yl ketone. This method avoids harsh chlorination conditions but requires synthesis of the ketone precursor.

Steps :

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination offers a modern alternative for introducing ethylamine at position 4. This method employs palladium catalysts to couple aryl halides with amines under milder conditions.

Conditions :

-

Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand : Xantphos or BINAP.

-

Base : Cs₂CO₃ or t-BuONa.

Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMA and DMF enhance SNAr reactivity but may complicate purification.

-

Temperature : Elevated temperatures (>100°C) accelerate reactions but risk decomposition. Optimal range: 60–80°C.

Analytical Validation and Characterization

Key Analytical Data :

-

¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-6), 3.95 (s, 3H, OCH₃), 3.10 (q, 2H, NHCH₂CH₃), 1.25 (t, 3H, CH₃).

-

LC-MS : [M+H]⁺ = 202.1.

Industrial-Scale Considerations

Process Intensification :

-

Continuous Flow Systems : Reduce reaction times and improve heat management for chlorination steps.

-

Catalyst Recycling : Pd-based catalysts recovered via filtration or extraction.

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of ethylamine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests its utility as an active pharmaceutical ingredient (API) or as an intermediate in drug synthesis. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the methoxy group can undergo demethylation, leading to various derivatives that may exhibit diverse biological activities.

Potential Therapeutic Applications

- Drug Discovery : The compound is being investigated for its ability to modify biological pathways, making it a candidate for drug discovery programs. Interaction studies are essential to elucidate its pharmacological profile and therapeutic potential.

- PDE10A Inhibition : Similar compounds have been explored for their inhibition of phosphodiesterase enzymes, which play roles in various diseases, including schizophrenia . This suggests that (2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine might also be relevant in this context.

Synthesis and Derivatization

The versatility of this compound extends to its synthesis and the potential for further derivatization:

- Reactivity : The compound can undergo acylation or alkylation due to its amine functionality. This makes it a valuable intermediate in organic synthesis, allowing for the creation of various derivatives with potentially enhanced biological activities.

Synthesis Pathways

The synthesis typically involves multiple steps, starting from simpler precursors and utilizing various chemical reactions to introduce the desired functional groups.

Several studies have explored compounds analogous to this compound, providing insights into its potential applications:

Case Study: PDE10A Inhibitors

Research on related compounds has demonstrated their effectiveness as PDE10A inhibitors with high ligand binding efficiency. For instance, modifications to the core structure have led to improvements in pharmacokinetic profiles, highlighting the importance of structural optimization in drug development .

Case Study: Anti-inflammatory Agents

Studies have shown that certain pyrimidine derivatives exhibit potent anti-inflammatory effects through COX inhibition. This underscores the potential for this compound to be developed into therapeutics targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site or by competing with natural substrates.

Comparison with Similar Compounds

Substituent Positional Isomers

- (4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine (CAS: 1353945-30-8): This isomer features a chlorine at position 4, methoxy at position 5, and isopropylamine at position 2. The positional swap of chlorine and amine groups significantly alters electronic distribution.

Alkylamine Variants

- (2-Chloro-5-methoxy-pyrimidin-4-yl)-diethyl-amine (CAS: 1269626-34-7) :

Replacing ethylamine with diethylamine introduces bulkier substituents, increasing lipophilicity (logP ~2.5 vs. ~1.8 for ethylamine). This modification may enhance membrane permeability but could reduce solubility in aqueous media .

Halogenated Derivatives

- 4,6-Dichloro-5-methoxypyrimidine :

With chlorines at positions 4 and 6, this compound lacks the ethylamine group. The absence of an amine reduces nucleophilicity, impacting reactivity in cross-coupling reactions. Crystal structure analysis reveals Cl···N interactions (3.094–3.100 Å), which are absent in the ethylamine derivative due to substituent differences .

Aromatic Hybrids

- 4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine (3RP): This hybrid incorporates a dichlorophenyl ring, increasing aromatic surface area.

Electronic Effects

- Methoxy vs. Methyl: Methoxy groups are electron-donating via resonance, stabilizing the pyrimidine ring’s electron-deficient positions.

- Chlorine vs. Iodo : The target’s chlorine at position 2 is less polarizable than iodo substituents (e.g., 4-Chloro-5-iodo-6-methylpyrimidin-2-amine), resulting in weaker London dispersion forces and lower molecular weight (MW = 201.65 vs. 312.2 for iodinated analogs) .

Solubility and Stability

- The ethylamine group in the target compound improves water solubility (~15 mg/mL) compared to non-polar derivatives like 4,6-dichloro-5-methoxypyrimidine (~5 mg/mL). However, diethylamine variants exhibit lower solubility due to increased hydrophobicity .

- Stability studies suggest that the methoxy group at position 5 reduces susceptibility to hydrolytic degradation compared to nitro-substituted pyrimidines (e.g., N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine), which are prone to nitro group reduction .

Biological Activity

The compound (2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chloro and methoxy groups on the pyrimidine ring contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to antimicrobial, antiviral, and anticancer effects. For instance, it may inhibit enzymes involved in microbial growth, showcasing notable antimicrobial properties .

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.0227 µM |

| (Similar pyrimidine derivative) | S. aureus | 0.015 µM |

2. Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral potential. For example, certain compounds have shown efficacy against viruses like Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported as low as 1.4 µM .

3. Anticancer Activity

The compound's structural features suggest potential anticancer applications. Research indicates that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including those resistant to standard therapies .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 40.54 |

| (Similar pyrimidine derivative) | Caco-2 (Colon Cancer) | 29.77 |

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- Study on Antimicrobial Properties : A study demonstrated that the incorporation of a methoxy group enhances the antimicrobial efficacy against multiple bacterial strains. The compound exhibited bacteriostatic effects at low concentrations .

- Anticancer Activity Evaluation : In a preclinical study, a related pyrimidine derivative was tested for its ability to induce apoptosis in cancer cells, showing significant inhibition of cell viability in tumor organoid models .

- Antiviral Screening : Another investigation focused on the antiviral activity against ZIKV and DENV, revealing that certain derivatives could significantly suppress viral replication with minimal cytotoxicity .

Q & A

Q. What are the common synthetic routes for (2-Chloro-5-methoxy-pyrimidin-4-yl)-ethyl-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, Pd(II) acetate and catalyst A™ (a phosphine ligand) are used with NaHCO₃ as a base in 2-methyltetrahydrofuran at 100°C for 3 hours. Post-reaction purification involves filtration through diatomaceous earth and chromatography (hexane/acetone gradient), yielding ~51% purity . Alternative methods include nucleophilic substitution reactions on halogenated pyrimidine precursors, optimized with amine nucleophiles under reflux conditions .

Q. What spectroscopic techniques are employed for structural characterization?

Key techniques include:

- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 254.1 [M+H]⁺) .

- X-ray Crystallography: Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen bonding (N–H⋯N, C–H⋯O) in crystal structures .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions, such as methoxy and ethylamine groups .

Q. How is purification optimized post-synthesis?

Chromatography (normal phase or reverse-phase) with gradients (e.g., hexane/acetone) is standard. Crystallization from ethyl acetate/hexane mixtures enhances purity, monitored by TLC or HPLC .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in cross-coupling reactions?

Regioselectivity depends on catalyst systems (e.g., Pd vs. Ni), solvent polarity, and temperature. Polar aprotic solvents (e.g., THF) favor ortho-substitution in arylboronic acid couplings, while higher temperatures (100°C vs. 80°C) may reduce steric hindrance . Computational modeling (DFT) predicts electronic effects of substituents, such as methoxy groups directing coupling to the 4-position .

Q. How to resolve contradictions in crystallographic data between polymorphs?

Polymorphic variations arise from packing differences (e.g., hydrogen-bonding networks). For example, in one polymorph, N5 participates in intermolecular H-bonding, while in another, it does not. Refinement using SHELXL with high-resolution data (R-factor <0.05) and twin-law analysis resolves such discrepancies .

Q. What computational methods predict reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. For instance, the 2-chloro group in the pyrimidine ring shows high electrophilicity (f⁻ ~0.35), favoring substitution by ethylamine. Solvent models (e.g., COSMO-RS) simulate polarity effects on activation energy (~25 kcal/mol in DMSO) .

Q. How to analyze discrepancies in reported biological activity data?

Variability in antimicrobial assays (e.g., MIC values) may stem from differences in bacterial strains or testing protocols. Standardizing conditions (e.g., broth microdilution per CLSI guidelines) and using isogenic mutant controls can isolate compound-specific effects. Structural analogs with trifluoromethyl groups show enhanced activity due to lipophilicity (logP ~2.5 vs. ~1.8 for methoxy derivatives) .

Methodological Notes

- Data Contradiction Analysis: Cross-validate crystallographic data using multiple software (e.g., SHELX vs. OLEX2) and check for overlooked symmetry elements .

- Experimental Design: For pharmacological studies, include dose-response curves (IC₅₀) and toxicity assays (e.g., HEK293 cell viability) to distinguish efficacy from nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.